molecular formula C9H18N2O4 B083250 Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one CAS No. 13747-12-1

Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one

Cat. No. B083250
CAS RN: 13747-12-1
M. Wt: 218.25 g/mol
InChI Key: VGBDEALNUKLDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one, also known as THP, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. THP is a cyclic acetal that is used in various fields of research, including organic chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been extensively studied for its potential applications in various fields of research. In organic chemistry, Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one is used as a protecting group for alcohols and amines. In biochemistry and pharmacology, Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. Additionally, Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.

Mechanism Of Action

The mechanism of action of Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one is not yet fully understood. However, it is believed that Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one forms stable complexes with various drugs, allowing for controlled drug release. Additionally, Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects. Additionally, Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one in lab experiments is its ability to form stable complexes with various drugs, allowing for controlled drug release. Additionally, Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has a low toxicity profile, making it a safe compound to work with. However, Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one is relatively expensive and can be difficult to synthesize in large quantities, limiting its widespread use in research.

Future Directions

There are several future directions for research on Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one. One area of interest is the development of Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one-based drug delivery systems for the treatment of various diseases. Additionally, further investigation into the mechanism of action of Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one is needed to fully understand its potential therapeutic effects. Finally, the synthesis of Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one in large quantities and at a lower cost would allow for more widespread use in research.

Synthesis Methods

The synthesis of Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one involves a multistep process that begins with the reaction of formaldehyde and acetone. The resulting product is then subjected to a cyclization reaction with urea to form the Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one compound. The synthesis of Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one is a relatively straightforward process that can be carried out in a laboratory setting using standard organic chemistry techniques.

properties

CAS RN

13747-12-1

Product Name

Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1,3-diazinan-2-one

InChI

InChI=1S/C9H18N2O4/c1-9(2)4-10(5-12)8(14)11(6-13)7(9)15-3/h7,12-13H,4-6H2,1-3H3

InChI Key

VGBDEALNUKLDKK-UHFFFAOYSA-N

SMILES

CC1(CN(C(=O)N(C1OC)CO)CO)C

Canonical SMILES

CC1(CN(C(=O)N(C1OC)CO)CO)C

Other CAS RN

13747-12-1

Origin of Product

United States

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